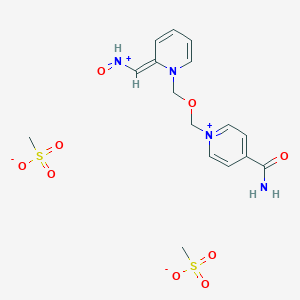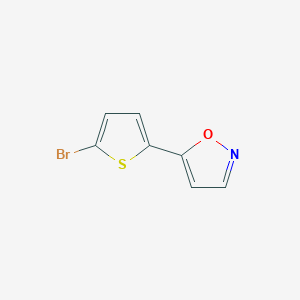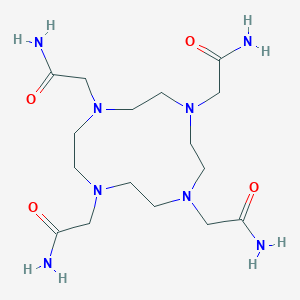
2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide
Descripción general
Descripción
“2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide” is also known as DOTA . It’s a macrocyclic complexing agent that has made a significant impact on the field of diagnostic imaging over the last twenty-five years . DOTA is versatile, able to complex a variety of metal ions and can be easily modified for different disease states . It has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .
Synthesis Analysis
The synthesis of DOTA involves the modification of the secondary amine groups of the macrocycle known as cyclen . The N-H centers are replaced with N-CH2CO2H groups, resulting in a high-affinity chelating agent for di- and trivalent cations .Molecular Structure Analysis
The molecule consists of a central 12-membered tetraaza (i.e., containing four nitrogen atoms) ring . As a polydentate ligand, DOTA envelops metal cations, but the denticity of the ligand depends on the geometric tendencies of the metal cation .Chemical Reactions Analysis
DOTA has been used to form complexes with gadolinium for application as MRI contrast agents . It can also be activated with N-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies in clinical radioimmunotherapy .Physical And Chemical Properties Analysis
DOTA is a white crystalline solid . Its chemical formula is C16H28N4O8 and it has a molar mass of 404.420 g·mol−1 .Aplicaciones Científicas De Investigación
Magnetic Resonance Imaging (MRI)
This compound is used in MRI due to its ability to complex with gadolinium . Gadolinium is a lanthanide metal ion that enhances the contrast in MRI, making it easier to visualize different tissues and structures within the body .
Positron Emission Tomography (PET)
The compound is also used in PET scans. It can complex with radiometals like ^64Cu and ^68Ga, which are used in clinical PET scans . This allows for the visualization of physiological processes in the body at a cellular level .
Single Photon Emission Computed Tomography (SPECT)
In SPECT imaging, the compound can complex with radiometals like ^111In and ^90Y . This allows for the creation of 3D images of the distribution of the radioactive substances within the body .
Fluorescence Imaging
The compound has been used with europium and terbium for fluorescence imaging . These lanthanide metals emit light when excited, which can be used to visualize biological structures .
Near Infra-Red Imaging
The compound has been used with neodymium for near infra-red imaging . This type of imaging is used to visualize structures within the body that are difficult to see with other imaging modalities .
Targeted Imaging Agents
The compound can be conjugated to peptides to create targeted imaging agents . These agents are used in PET, SPECT, and radiotherapy fields .
Radiolabeling of Carbon Nanotube Bioconjugates
The compound has been used for radiolabeling of carbon nanotube bioconjugates by chelating ^64Cu radioisotope . This application allows for the tracking and imaging of these bioconjugates within the body .
Radiotherapy
In the field of radiotherapy, the compound can complex with therapeutic radiometals . This allows for the targeted delivery of radiation to specific areas within the body, minimizing damage to healthy tissues .
These are just a few of the many applications of this versatile compound in the field of biomedical imaging and therapy . Its ability to complex with a variety of metal ions and its ease of modification make it a valuable tool in these fields .
Mecanismo De Acción
Target of Action
It is known that this compound is a macrocyclic complexing agent , which suggests it may interact with metal ions in biological systems.
Mode of Action
The compound’s mode of action is primarily through its ability to form complexes with metal ions . This interaction can influence the behavior of these ions within biological systems, potentially affecting various biochemical processes .
Biochemical Pathways
Given its role as a complexing agent, it may influence pathways involving metal ions .
Result of Action
Its role as a complexing agent suggests it could influence the behavior of metal ions at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of different metal ions in the environment could affect the compound’s ability to form complexes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N8O4/c17-13(25)9-21-1-2-22(10-14(18)26)5-6-24(12-16(20)28)8-7-23(4-3-21)11-15(19)27/h1-12H2,(H2,17,25)(H2,18,26)(H2,19,27)(H2,20,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIHLPGWBOBPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468610 | |
| Record name | DOTAM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide | |
CAS RN |
157599-02-5 | |
| Record name | DOTAM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



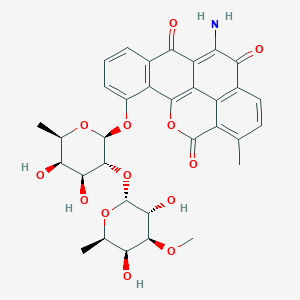

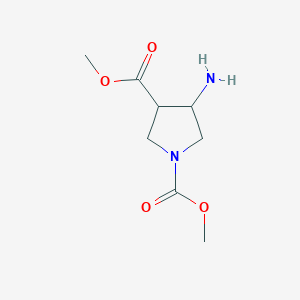
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)

![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)

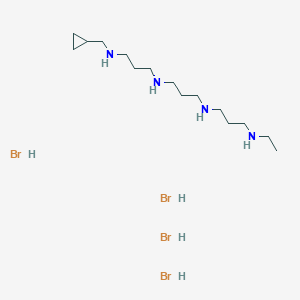
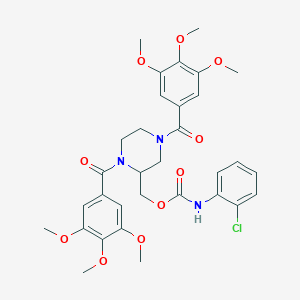
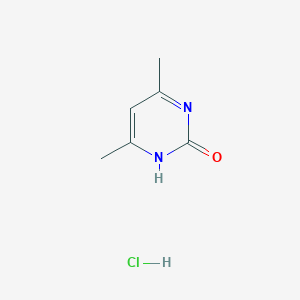
![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
